4-(Propan-2-ylsulfanyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Propan-2-ylsulfanyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl mercaptan under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylsulfanyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Propan-2-ylsulfanyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylsulfanyl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It may also interact with molecular targets such as enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: A simpler sulfur-containing phenol with similar antioxidant properties.
4-Methylthiophenol: A methyl-substituted thiophenol with comparable chemical reactivity.
4-tert-Butylthiophenol: A bulkier thiophenol derivative with enhanced stability
Uniqueness
4-(Propan-2-ylsulfanyl)phenol is unique due to its isopropyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful as a stabilizer in industrial applications and as an antioxidant in biological systems .
Properties
IUPAC Name |
4-propan-2-ylsulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHEZGPNPQAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516689 |
Source
|
Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70551-46-1 |
Source
|
Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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